Tyrosine, 2-fluoro-O-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

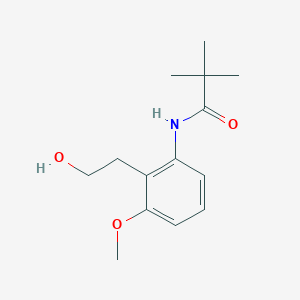

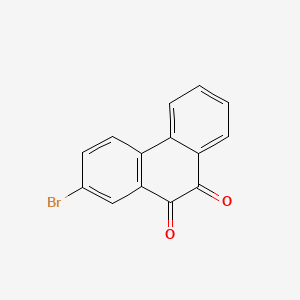

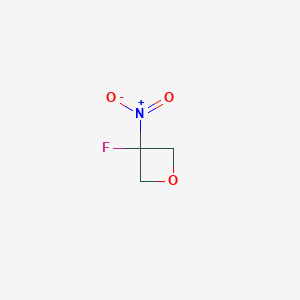

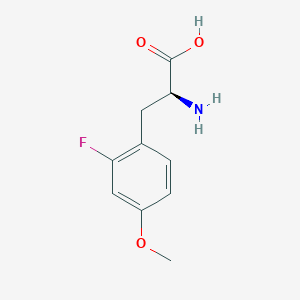

“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .

Molecular Structure Analysis

The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .

Chemical Reactions Analysis

Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Applications De Recherche Scientifique

-

Bioconjugation

-

Super-Resolution Microscopy

- Tyrosine and its derivatives can be used in super-resolution microscopy, a powerful tool for the investigation of biological systems .

- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization of molecules of interest in live cells .

-

Flow Cytometry

- Tyrosine and its derivatives can also be used in flow cytometry, a technique that allows high-content, multiparameter analysis of single cells .

- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the detection and quantification of multiple cell components and/or functions .

-

Fluorescent Biosensors

- Tyrosine and its derivatives can be used in the development of fluorescent biosensors .

- These biosensors can be used to detect the distribution of molecules of interest in live cells .

- The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization and quantification of molecules of interest .

-

Biomaterials

-

Enzymatic Synthesis of Fluorinated Compounds

- This field involves the use of enzymes to synthesize fluorinated compounds, which are widely used in molecular imaging, pharmaceuticals, and materials .

- The methods of application would involve the use of various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

- The outcomes of this research could lead to the development of new fluorinated compounds with improved performance .

-

Fluorescence Spectroscopy

- Fluorescence spectroscopy is a powerful technique for probing a range of complex biological processes, including enzyme mechanisms and protein–protein interactions .

- The methods of application would involve the use of fluorescent α-amino acids, such as “Tyrosine, 2-fluoro-O-methyl-”, as probes .

- The outcomes of this research could lead to a better understanding of complex biological processes .

-

Drug Development

- Fluorinated compounds, including “Tyrosine, 2-fluoro-O-methyl-”, are widely used in the development of pharmaceuticals .

- The methods of application would involve the use of various chemical synthesis methods to create new fluorine-containing drugs .

- The outcomes of this research could lead to the development of new drugs with improved performance .

-

Molecular Imaging

- Fluorinated compounds are widely used in molecular imaging .

- The methods of application would involve the use of fluorinated compounds as tracers in imaging techniques such as positron emission tomography (PET) .

- The outcomes of this research could lead to improved imaging techniques, allowing for better diagnosis and treatment of diseases .

Orientations Futures

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476930 |

Source

|

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosine, 2-fluoro-O-methyl- | |

CAS RN |

54788-29-3 |

Source

|

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)